molecular formula C24H32N4O4 B3973387 1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine;oxalic acid

1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine;oxalic acid

Cat. No.: B3973387
M. Wt: 440.5 g/mol
InChI Key: PEVQTPHSIIBIJW-UHFFFAOYSA-N
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Description

1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a benzyl group and a pyridin-3-ylmethyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine can be synthesized through a multi-step process involving the following key steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Pyridin-3-ylmethyl Substitution: The benzylated piperazine is reacted with pyridin-3-ylmethyl chloride in the presence of a base to introduce the pyridin-3-ylmethyl group.

    Formation of the Oxalate Salt: The final compound is obtained by reacting the substituted piperazine with oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of 1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine; oxalic acid typically involves optimizing the reaction conditions for large-scale synthesis. This includes using continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine; oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the pyridine ring to piperidine.

    Substitution: The benzyl and pyridin-3-ylmethyl groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted benzyl or pyridin-3-ylmethyl derivatives.

Scientific Research Applications

1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine; oxalic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine; oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine; oxalic acid can be compared with other similar compounds such as:

    1-Benzylpiperazine: Lacks the pyridin-3-ylmethyl group, resulting in different chemical properties and biological activity.

    4-(Pyridin-3-ylmethyl)piperazine: Lacks the benzyl group, leading to variations in reactivity and applications.

    1-Benzyl-4-(pyridin-3-yl)piperazine: Similar structure but without the oxalic acid component, affecting its solubility and stability.

The uniqueness of 1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine; oxalic acid lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4.C2H2O4/c1-2-5-20(6-3-1)18-25-13-15-26(16-14-25)22-8-11-24(12-9-22)19-21-7-4-10-23-17-21;3-1(4)2(5)6/h1-7,10,17,22H,8-9,11-16,18-19H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVQTPHSIIBIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CN=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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